2-((Isopropylthio)methyl)pyrimidine-4-carboxylic acid
Description
2-((Isopropylthio)methyl)pyrimidine-4-carboxylic acid (CAS: 1484243-09-5) is a pyrimidine derivative featuring a carboxylic acid group at position 4 and an isopropylthio methyl substituent at position 2 of the heterocyclic ring. Its molecular formula is C₉H₁₂N₂O₂S, with a molecular weight of 212.27 g/mol . The isopropylthio methyl group introduces steric bulk and moderate lipophilicity, distinguishing it from simpler thioether analogs. This compound is primarily used in medicinal chemistry as a building block for targeted covalent inhibitors or antimicrobial agents, though its direct biological data remain understudied .
Properties
Molecular Formula |
C9H12N2O2S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-(propan-2-ylsulfanylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2S/c1-6(2)14-5-8-10-4-3-7(11-8)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) |
InChI Key |
CVSHTRATDZCDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the pyrimidine ring with appropriate substituents.
- Introduction of the carboxylic acid group at the 4-position.
- Installation of the (Isopropylthio)methyl group at the 2-position via nucleophilic substitution or coupling reactions.
Pyrimidine Ring Formation and Carboxylation
A classical approach to pyrimidine-4-carboxylic acid derivatives involves the cyclization of malonic acid derivatives with amidine or related precursors, followed by functional group transformations.
According to US Patent US3523119A, a robust method for producing 4-substituted pyrimidine-5-carboxylic acids involves:
- Reacting malonic acid dinitrile or dimethylaminomethylene malonic acid dinitrile with dimethylformamide chloride at 10–110 °C in an inert solvent (e.g., chloroform, benzene) to yield 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride intermediate.
- Conversion of this intermediate to a perchlorate salt for purification.
- Substitution of the chlorine atom at the 3-position by an amino group.
- Ring closure with ammonia to form 4-amino-5-cyano pyrimidine.
- Saponification of the cyano group to the carboxylic acid.
This sequence yields 4-substituted pyrimidine-5-carboxylic acids with high purity and yield under mild conditions.
Introduction of the (Isopropylthio)methyl Group
The (Isopropylthio)methyl substituent at the 2-position can be introduced via nucleophilic substitution on a suitable 2-halopyrimidine intermediate:
- A 2-halopyrimidine-4-carboxylic acid derivative (e.g., 2-chloropyrimidine-4-carboxylic acid) can undergo nucleophilic substitution with isopropylthiol or an isopropylthiomethyl nucleophile.
- The reaction is typically performed in polar aprotic solvents such as acetonitrile, dimethylformamide, or dimethyl sulfoxide.
- Bases such as sodium carbonate, potassium carbonate, triethylamine, or N,N-diisopropylethylamine facilitate the substitution at room temperature or slightly elevated temperatures.
Alternative Synthetic Routes
- Analogous procedures reported for related pyrimidine derivatives involve the reaction of benzyl halides or sulfonate esters with pyrimidine intermediates in the presence of bases in solvents like methanol or ethanol to install sulfur-containing groups.
- Suzuki coupling and other palladium-catalyzed cross-coupling reactions can be employed when aryl or heteroaryl groups are involved, but for the isopropylthio methyl group, nucleophilic substitution remains the preferred method.
Detailed Preparation Procedure (Hypothetical Example)
| Step | Reagents & Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1 | Malonic acid dinitrile + Dimethylformamide chloride, solvent: chloroform, 10–80 °C | Formation of 1-dimethylamino-3-chloro-4-cyano intermediate | Intermediate with chloro and cyano groups |
| 2 | Ammonia, heating | Ring closure to 4-amino-5-cyano pyrimidine | Formation of substituted pyrimidine ring |
| 3 | Aqueous sulfuric acid or alkali hydroxide | Saponification of cyano to carboxylic acid | 4-amino-pyrimidine-5-carboxylic acid |
| 4 | 2-chloropyrimidine-4-carboxylic acid + Isopropylthiol, base (K2CO3), solvent (DMF), RT to 60 °C | Nucleophilic substitution at 2-position | This compound |
Analysis of Preparation Methods
| Aspect | Method from US Patent (Malonic acid route) | Nucleophilic substitution for Isopropylthio group |
|---|---|---|
| Starting materials | Readily available malonic acid derivatives and DMF chloride | 2-halopyrimidine-4-carboxylic acid and isopropylthiol |
| Solvents | Halogenated hydrocarbons (chloroform, benzene) | Polar aprotic solvents (DMF, DMSO, acetonitrile) |
| Temperature | Mild (10–110 °C) | Mild to moderate (RT to 60 °C) |
| Reaction time | Few hours | Few hours to overnight |
| Yield | Generally excellent | Good to excellent |
| Purification | Perchlorate salt formation, crystallization | Extraction, chromatography |
| Advantages | Simple, high yield, scalable | Straightforward substitution, mild conditions |
Research Results and Notes
- The malonic acid dinitrile route provides a versatile platform for synthesizing various 4-substituted pyrimidine carboxylic acids with different substituents at the 2-position, including sulfur-containing groups.
- The nucleophilic substitution method for introducing the (Isopropylthio)methyl group is well-established for pyrimidine derivatives and benefits from the use of polar aprotic solvents to enhance nucleophilicity.
- No direct reports specifically detailing the synthesis of this compound were found in the analyzed patents and literature, but the above synthetic logic and precedent strongly support the outlined approach.
- Green chemistry approaches reported for related pyrimidine carboxylic acids emphasize microwave-assisted synthesis and mechanochemistry, which could potentially be adapted to improve the synthesis efficiency of this compound.
Summary Table of Preparation Steps
| Step No. | Reaction | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Formation of pyrimidine intermediate | Malonic acid dinitrile + DMF chloride, chloroform, 10–80 °C | Build pyrimidine ring | Intermediate purification via perchlorate salt |
| 2 | Ring closure | Ammonia, heat | Cyclization to pyrimidine | Produces 4-amino-5-cyano pyrimidine |
| 3 | Saponification | Aqueous acid/base | Convert cyano to carboxylic acid | Forms pyrimidine-4-carboxylic acid |
| 4 | Nucleophilic substitution | 2-chloropyrimidine-4-carboxylic acid + isopropylthiol, base, DMF | Install (Isopropylthio)methyl group | Mild conditions, polar aprotic solvent |
Chemical Reactions Analysis
Types of Reactions
2-((Isopropylthio)methyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-((Isopropylthio)methyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((Isopropylthio)methyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). The compound may also interfere with the activity of enzymes like cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects at Position 2
The pyrimidine-4-carboxylic acid scaffold is highly versatile, with modifications at position 2 significantly altering physicochemical and biological properties:
- Oxygen vs. Sulfur Substituents: The isopropoxy analog (C₈H₁₀N₂O₃) exhibits stronger electron-withdrawing effects due to oxygen’s electronegativity, increasing the carboxylic acid’s acidity (pKa ~3–4) compared to sulfur-containing analogs (pKa ~4–5) .
Positional Isomerism
- 4-Carboxylic Acid vs. 5-Carboxylic Acid :
- 4-Isopropyl-2-methyl-pyrimidine-5-carboxylic acid (CAS: 127958-08-1) shifts the carboxylic acid to position 5, altering hydrogen-bonding interactions in biological targets. This positional change reduces similarity to the target compound (structural similarity score: 0.58) .
Biological Activity
2-((Isopropylthio)methyl)pyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives, including this compound, is often influenced by their structural features. Research has shown that modifications to the pyrimidine ring can significantly impact their efficacy as enzyme inhibitors. For instance, the introduction of various substituents at specific positions on the pyrimidine ring can enhance or diminish their inhibitory effects on target enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) .
Table 1: Summary of SAR Findings
| Compound | Substituent | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| LEI-401 | (S)-3-phenylpiperidine | 27 nM | NAPE-PLD inhibitor |
| 2 | Morpholine | Not specified | Potential NAE modulation |
Enzyme Inhibition
This compound has been studied for its role as an inhibitor of NAPE-PLD, an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Elevated levels of NAEs are linked to various physiological processes, including pain modulation, inflammation, and emotional behavior . The inhibition of NAPE-PLD by this compound can lead to decreased levels of NAEs in vivo, suggesting its potential utility in treating conditions associated with dysregulated lipid signaling.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of pyrimidine derivatives. For example, a study focused on the development of pyrimidine-based compounds for antihypertensive activity revealed that structural modifications could lead to significant enhancements in biological activity . Such findings underscore the importance of continued research into the SAR of related compounds.
Table 2: Case Studies on Pyrimidine Derivatives
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-((Isopropylthio)methyl)pyrimidine-4-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and peptide coupling. A common approach is to react pyrimidine-4-carboxylic acid derivatives with isopropylthiol groups under controlled conditions, often using coupling agents like EDCI or DCC to facilitate amide bond formation. Purification steps may involve column chromatography or recrystallization, and intermediates are validated via thin-layer chromatography (TLC) .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carboxylic acid moiety. High-performance liquid chromatography (HPLC) ensures purity (>98%), and X-ray crystallography may resolve complex stereochemistry .
Q. How is the antimicrobial activity of this compound initially screened in academic research?
Initial screening involves in vitro assays against standard microbial strains (e.g., Staphylococcus aureus ATCC 25923) using broth microdilution to determine minimum inhibitory concentrations (MICs). Clinical isolates are often included to assess strain-specific efficacy. Activity is compared to reference antibiotics like ciprofloxacin, with data analyzed using statistical tools (e.g., ANOVA) .
Advanced Research Questions
Q. How can molecular docking studies predict the antimicrobial mechanism of this compound?
Docking simulations (e.g., AutoDock Vina) model interactions between the compound and bacterial targets like TrmD methyltransferase. The isopropylthio group’s hydrophobicity and pyrimidine ring’s π-stacking potential are analyzed for binding affinity. Computational results guide in vitro validation via enzyme inhibition assays, with IC₅₀ values quantified using spectrophotometry .
Q. What strategies resolve discrepancies in antimicrobial activity between standard and clinical strains?
Discrepancies arise due to strain-specific resistance mechanisms. Researchers use whole-genome sequencing to identify resistance genes (e.g., mecA in MRSA) and adjust experimental designs by incorporating efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) or modifying culture conditions (e.g., pH, biofilm models) .
Q. How do structural modifications at the pyrimidine ring influence biological activity?
Structure-activity relationship (SAR) studies compare analogs:
Q. What methodologies optimize reaction yield during isopropylthio group introduction?
Yield optimization involves:
- Catalyst screening : Pd(OAc)₂ for cross-coupling reactions.
- Solvent selection : DMF or THF for polar intermediates.
- Temperature control : 60–80°C to balance reaction rate and byproduct formation. Post-reaction, yields are quantified via gravimetric analysis, with impurities removed via flash chromatography .
Q. How are thermal stability and phase transitions assessed for formulation studies?
Thermogravimetric analysis (TGA) measures decomposition temperatures, while differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions. Data inform lyophilization protocols for stable solid dispersions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data in enzyme inhibition assays?
Contradictions may stem from assay variability (e.g., substrate concentration, pH). Triplicate experiments with positive/negative controls (e.g., known inhibitors) are essential. Statistical tools (e.g., Grubbs’ test) identify outliers, and surface plasmon resonance (SPR) validates binding kinetics independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
